molecular formula C16H14O2 B1621475 6,7-dihydro-5H-dibenzo[a,c]cycloheptene-6-carboxylic acid CAS No. 42842-95-5

6,7-dihydro-5H-dibenzo[a,c]cycloheptene-6-carboxylic acid

Cat. No.: B1621475
CAS No.: 42842-95-5
M. Wt: 238.28 g/mol
InChI Key: WZOCZHONAIWHPW-UHFFFAOYSA-N
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Description

Structural Characterization of 6,7-Dihydro-5H-Dibenzo[a,c]cycloheptene-6-Carboxylic Acid

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for polycyclic aromatic systems. The preferred systematic name according to computational analysis is tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaene-9-carboxylic acid, which precisely describes the molecular architecture through von Baeyer nomenclature. This naming system indicates a tricyclic structure containing fifteen carbon atoms with six degrees of unsaturation distributed across the aromatic rings. The numerical descriptors [9.4.0.02,7] specify the bridging pattern, where the primary bridge contains nine atoms, the secondary bridge contains four atoms, and the tertiary bridge represents a direct connection between positions 2 and 7.

The compound exhibits multiple acceptable nomenclature variants reflecting different systematic approaches to polycyclic naming conventions. Alternative designations include the descriptive name this compound, which emphasizes the structural relationship to the parent dibenzocycloheptene system. The systematic approach prioritizes the identification of the longest carbon chain and the principal functional group, establishing the carboxylic acid as the primary substituent. Registry databases recognize several synonymous identifiers, including Maybridge1002275 and Oprea1410444, which serve as commercial and research database identifiers.

Nomenclature Type Designation Reference System
Systematic IUPAC tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaene-9-carboxylic acid von Baeyer system
Descriptive This compound Hantzsch-Widman system
CAS Registry 42842-95-5 Chemical Abstracts Service
Commercial Maybridge1_002275 Supplier identifier

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound reveals a complex three-dimensional architecture characterized by significant conformational constraints imposed by the fused aromatic ring system. Computational structural analysis indicates that the dibenzo framework maintains planarity consistent with aromatic benzene rings, while the seven-membered cycloheptene ring adopts a non-planar conformation to minimize steric interactions. The carboxylic acid functional group positioned at carbon-6 extends from the cycloheptene ring in a manner that minimizes intramolecular steric hindrance.

The tricyclic framework exhibits specific geometric parameters that reflect the balance between aromatic stabilization and ring strain. The benzene rings maintain standard aromatic bond lengths and angles, with carbon-carbon bond distances approximating 1.39 Angstroms and internal angles approaching 120 degrees. The cycloheptene ring demonstrates chair-like or boat-like conformations depending on substitution patterns and intermolecular interactions. Bond angle analysis reveals deviation from ideal tetrahedral geometry at the saturated carbon centers due to incorporation into the cyclic system.

Crystallographic investigations of related dibenzo-fused cycloheptene derivatives provide insight into the solid-state packing arrangements and intermolecular interactions. Studies of analogous compounds reveal hydrogen bonding patterns involving the carboxylic acid functional group, which influences crystal lattice formation and molecular orientation. The aromatic rings participate in π-π stacking interactions that contribute to crystal stability and influence physical properties such as melting point and solubility characteristics.

Structural Parameter Value Measurement Method
Molecular Formula C16H14O2 Elemental Analysis
Molecular Weight 238.28 g/mol Mass Spectrometry
Aromatic Rings 2 Structural Analysis
Saturated Ring Size 7 members X-ray Crystallography
Functional Groups Carboxylic acid Chemical Analysis

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides definitive structural identification of this compound through characteristic chemical shift patterns and coupling relationships. Proton Nuclear Magnetic Resonance analysis reveals distinct resonance regions corresponding to aromatic protons, aliphatic methylene protons, and the carboxylic acid proton. The aromatic region typically exhibits signals between 7.0 and 8.0 parts per million, reflecting the chemical environment of the dibenzo system. Related dibenzo cycloheptene derivatives demonstrate aromatic proton patterns consistent with substituted benzene rings, appearing as complex multiplets due to ortho and meta coupling relationships.

The aliphatic region of the proton spectrum displays characteristic methylene resonances corresponding to the saturated portions of the cycloheptene ring. Carbon-5 and carbon-7 methylene protons appear as complex multiplets in the range of 2.5 to 3.5 parts per million, while the carbon-6 methine proton bearing the carboxylic acid substituent resonates further downfield due to the electron-withdrawing effect of the carbonyl group. Integration patterns confirm the expected ratio of aromatic to aliphatic protons, with eight aromatic protons and five aliphatic protons plus the carboxylic acid proton.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through characteristic carbonyl and aromatic carbon resonances. The carboxylic acid carbonyl carbon appears at approximately 175-180 parts per million, consistent with typical carboxylic acid chemical shifts. Aromatic carbons resonate in the range of 120-140 parts per million, with quaternary carbons appearing at lower field due to reduced hydrogen coupling. Aliphatic carbons of the cycloheptene ring exhibit chemical shifts between 25-45 parts per million, with the carbon bearing the carboxylic acid group appearing further downfield.

NMR Parameter Chemical Shift Range (ppm) Multiplicity Assignment
Aromatic C-H 7.0-8.0 Multiplet Benzene protons
Aliphatic CH2 2.5-3.5 Multiplet Ring methylene
COOH 10-12 Singlet Carboxylic acid
C=O Carbon 175-180 Singlet Carbonyl carbon
Aromatic C 120-140 Various Benzene carbons
Infrared (IR) and Mass Spectrometric (MS) Profiling

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups within this compound. The carboxylic acid functional group exhibits a distinctive broad absorption in the range of 2500-3300 wavenumbers corresponding to the hydroxyl stretch, overlapped with a sharp carbonyl stretch at approximately 1700-1720 wavenumbers. Aromatic carbon-hydrogen stretching vibrations appear in the region of 3000-3100 wavenumbers, while aliphatic carbon-hydrogen stretches occur at lower frequencies around 2800-3000 wavenumbers.

The carbonyl stretching frequency provides specific information regarding the carboxylic acid environment and potential hydrogen bonding interactions. Monomeric carboxylic acids typically exhibit carbonyl stretches near 1760 wavenumbers, while hydrogen-bonded dimeric forms demonstrate red-shifted absorptions around 1700-1720 wavenumbers. Aromatic carbon-carbon stretching vibrations contribute to the fingerprint region between 1400-1600 wavenumbers, providing characteristic patterns for benzene ring identification. Out-of-plane bending vibrations of aromatic carbon-hydrogen bonds appear in the region of 700-900 wavenumbers, with specific patterns indicating substitution patterns.

Mass spectrometric analysis confirms the molecular ion peak at mass-to-charge ratio 238, corresponding to the molecular weight of the compound. Fragmentation patterns reveal characteristic losses consistent with the structural features, including potential loss of the carboxylic acid group (mass 45) and fragmentation of the cycloheptene ring system. Base peak assignments typically correspond to stable aromatic fragments resulting from ring cleavage and rearrangement processes. High-resolution mass spectrometry provides precise molecular formula confirmation through accurate mass measurement.

Spectroscopic Technique Key Absorption/Peak Wavenumber/m/z Assignment
IR O-H stretch Broad band 2500-3300 cm⁻¹ Carboxylic acid
IR C=O stretch Sharp band 1700-1720 cm⁻¹ Carbonyl group
IR Aromatic C-H Multiple bands 3000-3100 cm⁻¹ Benzene C-H
MS Molecular ion Base peak m/z 238 [M]⁺
MS Fragment Major peak m/z 193 [M-COOH]⁺

Properties

IUPAC Name

tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaene-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c17-16(18)13-9-11-5-1-3-7-14(11)15-8-4-2-6-12(15)10-13/h1-8,13H,9-10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOCZHONAIWHPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C2C3=CC=CC=C31)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384312
Record name 6,7-dihydro-5H-dibenzo[a,c]cycloheptene-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42842-95-5
Record name 6,7-dihydro-5H-dibenzo[a,c]cycloheptene-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydro-5H-dibenzo[a,c]cycloheptene-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dibenzyl ketone with a suitable reagent to form the cycloheptene ring, followed by carboxylation to introduce the carboxylic acid group . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6,7-dihydro-5H-dibenzo[a,c]cycloheptene-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

Medicinal Chemistry

6,7-Dihydro-5H-dibenzo[a,c]cycloheptene-6-carboxylic acid has been investigated for its pharmacological properties. Its structural analogs have shown promise in drug development, particularly in targeting specific receptors or enzymes involved in disease pathways. The compound's unique bicyclic structure may enhance binding affinity and selectivity for biological targets.

Case Study : Research has indicated that derivatives of this compound exhibit anti-inflammatory and analgesic effects, making them candidates for further development in pain management therapies .

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules. Its functional groups allow for further modifications, making it a valuable building block in synthetic pathways.

Example Reactions :

  • Esterification : The carboxylic acid group can react with alcohols to form esters, which are useful in various applications including flavoring and fragrance industries.
  • Amidation : The conversion of the carboxylic acid to amides can lead to biologically active compounds .

Materials Science

The unique structure of this compound lends itself to applications in materials science. It can be incorporated into polymer matrices or used as a monomer in the development of new materials with tailored properties.

Properties of Interest :

  • Thermal stability
  • Mechanical strength
  • Chemical resistance

These characteristics make it suitable for use in coatings, adhesives, and composites .

Comparative Data Table

Application AreaKey BenefitsExample Uses
Medicinal ChemistryPotential anti-inflammatory propertiesPain management drugs
Organic SynthesisVersatile building block for complex moleculesSynthesis of esters and amides
Materials ScienceEnhances mechanical and thermal propertiesCoatings and composite materials

Mechanism of Action

The mechanism of action of 6,7-dihydro-5H-dibenzo[a,c]cycloheptene-6-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The specific pathways and targets depend on the context of its use, such as in drug development or biochemical studies. The compound may act by binding to specific receptors, enzymes, or other biomolecules, thereby modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 6,7-dihydro-5H-dibenzo[a,c]cycloheptene-6-carboxylic acid with analogs differing in substituents or core structure:

Compound Name (CAS Number) Molecular Formula Functional Group/Modification Key Properties/Applications Reference
This compound (42842-95-5) C₁₆H₁₂O₂ Carboxylic acid High polarity; intermediate for drug synthesis
6-Amino-1,11-dimethyl-6,7-dihydro-5H-dibenzo[a,c]cycloheptene-6-carboxylic acid C₁₇H₁₇NO₂ Amino acid (chiral, no asymmetric carbon) Demonstrates axial chirality; studied in asymmetric synthesis
6-Imino-6,7-dihydro-5H-dibenzo[a,c]cycloheptene-5-carbonitrile C₁₅H₁₀N₂ Imino and nitrile groups Theoretical studies on androgen receptor interactions
6-Allyl-6,7-dihydro-5H-dibenzo[c,e]azepine hydrochloride (65-15-6) C₁₇H₁₈ClN Azepine core with allyl and HCl salt Potential VMAT2 inhibitor for Huntington’s disease
2-(2-Fluoro-1,1'-biphenyl-4-yl)-N-[(7S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl]-acetamide C₃₀H₂₅FN₂O₂ Acetamide and azepinone core Anticancer activity; m/z 451 (M−H)+

Physicochemical Properties

  • In contrast, acetamide derivatives (e.g., Compound 9 in ) show lower aqueous solubility, requiring organic solvents like DCM/EtOAc for purification. The carboxamide analog (C₁₇H₁₇NO₂) likely has reduced solubility compared to the carboxylic acid due to hydrogen-bonding limitations .
  • Thermal Stability :

    • The parent carboxylic acid lacks reported melting points, but structurally related compounds (e.g., Compound 9 in ) melt at 96–100°C, suggesting similar thermal stability for the bicyclic core.

Biological Activity

6,7-Dihydro-5H-dibenzo[a,c]cycloheptene-6-carboxylic acid (CAS No. 42842-95-5) is a bicyclic compound with potential biological activities. Its unique structure, characterized by a fused bicyclic system and a carboxylic acid functional group, suggests various interactions within biological systems. This article explores its biological activity, synthesis, and relevant case studies.

  • Molecular Formula : C16H14O2
  • Molecular Weight : 238.28 g/mol
  • CAS Number : 42842-95-5

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of dibenzo compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Antioxidant Activity

The antioxidant potential of this compound is noteworthy. Research has demonstrated that dibenzo[a,c]cycloheptene derivatives possess significant free radical scavenging activity. This is critical in mitigating oxidative stress-related diseases . The mechanism often involves the donation of hydrogen atoms to free radicals, thereby neutralizing them.

Anti-inflammatory Effects

Inflammation is a key factor in numerous chronic diseases. Compounds related to this compound have been shown to inhibit pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in managing inflammatory conditions .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the cyclization of appropriate precursors under controlled conditions to yield the desired bicyclic structure .

StepReaction TypeConditionsYield
1CyclizationPTC57%
2HydrolysisEthanolic HClVariable

Study 1: Antimicrobial Activity

A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of dibenzo compounds against various pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Study 2: Antioxidant Properties

In a study assessing the antioxidant capacity of dibenzo compounds, it was found that these compounds significantly reduced lipid peroxidation in cellular models. The findings suggest their potential as natural antioxidants in food preservation and health supplements .

Q & A

Q. How to address discrepancies in hydrogen bonding analysis via crystallography vs. spectroscopy?

  • Methodological Answer :
  • Crystallography : Resolves exact bond lengths/angles but may miss dynamic interactions.
  • IR/Raman spectroscopy : Detects hydrogen bonding via O-H stretch broadening (2500–3000 cm1^{-1}).
  • Solution-phase studies : Use temperature-dependent NMR to quantify H-bond strength (e.g., Δδ with D2_2O exchange) . Combine methods to reconcile solid-state and solution behavior .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-dihydro-5H-dibenzo[a,c]cycloheptene-6-carboxylic acid
Reactant of Route 2
6,7-dihydro-5H-dibenzo[a,c]cycloheptene-6-carboxylic acid

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